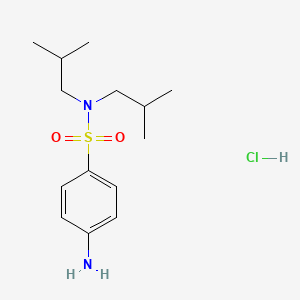

4-amino-N,N-diisobutylbenzenesulfonamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

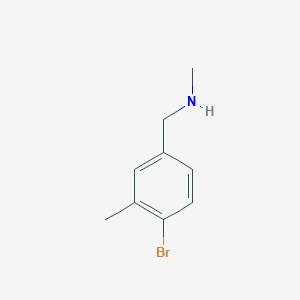

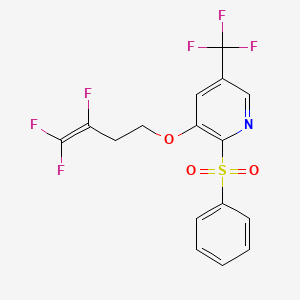

The molecular structure of 4-amino-N,N-diisobutylbenzenesulfonamide consists of 14 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The structure is complex, with the isobutyl groups attached to the nitrogen atom, which is also attached to the benzene ring via a sulfonamide group .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-amino-N,N-diisobutylbenzenesulfonamide include a predicted melting point of 152.80° C, a predicted boiling point of 414.4° C at 760 mmHg, a predicted density of 1.1 g/cm^3, and a predicted refractive index of n 20D 1.54 .Scientific Research Applications

Mode of Action and Therapeutic Potential

- Early observations on sulfonamide compounds, including similar structures to 4-amino-N,N-diisobutylbenzenesulfonamide hydrochloride, noted their role in enhancing phagocytosis of bacteria by leukocytes, suggesting an interference with bacterial capsule formation that renders pathogens susceptible to the immune response (Bliss & Long, 1937).

Pharmacological Effects and Binding Affinity

- Biphenylsulfonamides, as novel series of endothelin-A (ETA) selective antagonists, have shown improved binding and functional activity upon modifications. Amino group introduction and optimal substitutions have led to analogues with significant oral activity in inhibiting pressor effects, indicating potential therapeutic applications in cardiovascular diseases (Murugesan et al., 1998).

Conformational Polymorphism and Crystal Structures

- Studies on conformational polymorphism of sulfapyridine, a compound with structural similarities, revealed the impact of molecular conformation on its polymorphic forms, providing insights into the structural dynamics that may influence the solubility, stability, and bioavailability of sulfonamide drugs (Bar & Bernstein, 1985).

Solubility and Solution Thermodynamics

- Research on the solubility and solution thermodynamics of 4-aminobenzenesulfonamide in binary solvent mixtures offered valuable data for understanding the solvation and dissolution processes, which are critical for drug formulation and delivery strategies (Asadi et al., 2020).

Antimicrobial Activity

- The synthesis of novel sulfonamide derivatives and their oxinates demonstrated significantly higher antimicrobial activity compared to parent compounds. These findings suggest the potential for developing new antimicrobial agents based on sulfonamide chemistry (Vanparia et al., 2010).

Photochemical Decomposition

- A study on the photochemical decomposition of sulfamethoxazole, a structurally related sulfonamide, identified primary photoproducts and proposed pathways for their formation. This research contributes to understanding the environmental fate and photostability of sulfonamide pharmaceuticals (Zhou & Moore, 1994).

properties

IUPAC Name |

4-amino-N,N-bis(2-methylpropyl)benzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2S.ClH/c1-11(2)9-16(10-12(3)4)19(17,18)14-7-5-13(15)6-8-14;/h5-8,11-12H,9-10,15H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVXSQYKRUUOVOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-4,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2665330.png)

![N-benzyl-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2665333.png)

![[(3-Chlorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2665342.png)

![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2665352.png)